molecular formula C8H20I3P B14442235 Tetraethylphosphonium triiodide CAS No. 73790-48-4

Tetraethylphosphonium triiodide

Cat. No.: B14442235
CAS No.: 73790-48-4
M. Wt: 527.93 g/mol
InChI Key: IZYWDTIYLMINNS-UHFFFAOYSA-N
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Description

Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
  • Addition of iodine to the solution under controlled conditions.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:

    Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.

    Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Iodine and phosphonium derivatives.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

Tetraethylphosphonium triiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.

    Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.

    Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.

Comparison with Similar Compounds

    Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.

    Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.

    Triiodide salts: Compounds containing the triiodide anion but different cations.

Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.

Properties

CAS No.

73790-48-4

Molecular Formula

C8H20I3P

Molecular Weight

527.93 g/mol

IUPAC Name

tetraethylphosphanium;triiodide

InChI

InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1

InChI Key

IZYWDTIYLMINNS-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)CC.I[I-]I

Origin of Product

United States

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